This compound falls within the category of long-chain alcohols and is characterized by a central ether linkage connecting two 2,2-dimethyl-1-hexanol moieties. It has been noted for its inhibitory effects on lipid synthesis, making it a subject of interest in studies related to metabolic disorders such as hyperlipidemia and cardiovascular diseases .
The synthesis of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] can be achieved through several methods, primarily involving the reaction of appropriate alcohols or diols under controlled conditions. One common approach includes the following steps:
The synthesis parameters such as temperature, time, and concentration of reactants can significantly influence yield and purity .
The molecular structure of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] features a central ether group connecting two identical alkyl chains. Key structural characteristics include:
This structure indicates that each alkyl chain contributes to the compound's hydrophobic properties while the hydroxyl groups enhance solubility in polar solvents.
1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] participates in various chemical reactions typical for alcohols and ethers:
These reactions can be utilized in synthetic pathways for creating more complex molecules or modifying existing structures for enhanced biological activity .
The mechanism of action of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] primarily revolves around its inhibitory effect on lipid synthesis. This action is believed to occur through:
Research indicates an IC50 value of approximately 11 μM for its lipid synthesis inhibitory activity .
Property | Value |
---|---|
Molecular Weight | 274.44 g/mol |
Molecular Formula | |
Density | Not specified |
Solubility | Soluble in organic solvents |
Boiling Point | Not specified |
Melting Point | Not specified |
LogP (XLogP3) | 3.1 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 5 |
These properties influence its behavior in biological systems and its utility in research applications .
1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] has several notable applications:
Ether-linked dialkyl alcohols represent a pharmacologically significant class of compounds due to their dual capacity for membrane interaction and targeted enzyme modulation. The oxygen bridge in 6,6'-Oxybis[2,2-dimethyl-1-hexanol] confers conformational flexibility while maintaining spatial separation between the hydrophobic 2,2-dimethylhexanol domains. This architecture enables precise engagement with hydrophobic enzyme pockets without compromising solubility—a critical factor in drug design [2] [5].
Molecular Targets and Mechanisms:Primary research identifies this compound as a potent inhibitor of lipid biosynthesis in hepatocytes. In vitro studies using primary rat hepatocytes demonstrated dose-dependent inhibition of radiolabeled acetate incorporation into cellular lipids, with a reported IC₅₀ of 10.7 µM [1] [3]. This activity stems from disruption of key enzymes in the fatty acid elongation pathway, potentially through competitive binding at CoA-dependent acyltransferase sites. The tert-alcohol groups may coordinate catalytic residues, while the alkyl chains interact with hydrophobic substrate channels [2].
Structural Advantages:
Table 1: Key Molecular Features Influencing Bioactivity
Structural Element | Functional Role | Pharmacological Impact |
---|---|---|
Ether bridge (-O-) | Conformational flexibility | Enhanced target engagement kinetics |
Tert-alcohol termini (-OH) | Hydrogen-bond donor/acceptor sites | Enzyme inhibition via catalytic interference |
Branched alkyl chains | Hydrophobic domain insertion | Membrane penetration & substrate competition |
C₁₆ hydrocarbon backbone | Optimal logP (calculated ~3.8) | Balanced solubility/permeability |
Branched-chain polyols have evolved from industrial surfactants to targeted metabolic modulators over three decades of research. Early studies (1990s) on neopentyl polyols like 2,2-dimethyl-1-hexanol revealed their limited biological utility due to poor metabolic stability [7]. This drove innovation in ether-linked dimers, culminating in the synthesis of 6,6'-Oxybis[2,2-dimethyl-1-hexanol] in the early 2000s as a purpose-built lipid modulator [1] [5].
Comparative Efficacy in Lipid Regulation:In vivo studies in rat models established significant tolerability (up to 2000 mg/kg) and consistent dose-responsive inhibition of lipid synthesis. At molecular levels, its IC₅₀ of 11 μM against hepatocyte lipid synthesis surpassed early fibrate derivatives (e.g., clofibrate IC₅₀ >50 μM) by leveraging dual-site enzyme engagement unavailable to monopodal compounds [1] [2]. This efficacy profile positioned branched dialkyl ethers as superior to:
Therapeutic Translation:The compound’s structural kinship with gemcabene (6,6'-oxybis[2,2-dimethylhexanoic acid])—a clinical-phase antihyperlipidemic agent—underscores its historical significance. Gemcabene emerged directly from carboxylated derivatives of 6,6'-Oxybis[2,2-dimethyl-1-hexanol], validating the parent molecule’s role as a pharmacophore template. Mechanistic studies trace this progression: alcohol oxidation yields dicarboxylic acids that activate PPARα and reduce apolipoprotein C-III synthesis, thereby lowering triglycerides and elevating HDL cholesterol [5].
Table 2: Evolution of Branched Polyols in Lipid Metabolism Research
Compound Class | Era | Key Limitation | Advancement by 6,6'-Oxybis Derivative |
---|---|---|---|
Mono-alkanols (e.g., 2,2-dimethyl-1-hexanol) | 1980s–1990s | Rapid Phase I oxidation | Metabolic stability via steric hindrance |
Fibrate esters | 1970s–present | Low hepatocyte penetration | Enhanced membrane diffusion (logP ~3.8) |
Gemcabene (carboxylated form) | 2000s–present | Requires high doses (500–800 mg/day) | Parent polyol exhibits activity at ~100× lower molar concentrations |
The compound remains a benchmark in structure-driven drug design, exemplifying how strategic branching and ether linkages overcome historical limitations in alkanol-based therapeutics [1] [5].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7